2-Methylbenzofuran-6-carbonitrile
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Overview
Description
2-Methylbenzofuran-6-carbonitrile is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by a methyl group at the 2-position and a nitrile group at the 6-position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbenzofuran-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 2-(2-cyanophenyl)acetaldehyde derivatives. This reaction can be catalyzed by acids or bases and often requires elevated temperatures to proceed efficiently .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to maximize yield and purity. The choice of solvents, temperature control, and purification techniques are crucial in industrial settings to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Methylbenzofuran-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.
Major Products:
Oxidation: Formation of 2-Methylbenzofuran-6-carboxylic acid.
Reduction: Formation of 2-Methylbenzofuran-6-amine.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the development of advanced materials, including polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-Methylbenzofuran-6-carbonitrile and its derivatives involves interactions with specific molecular targets. For instance, its biological activity may be attributed to its ability to bind to enzymes or receptors, thereby modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2-Methylbenzofuran-5-carbonitrile
- 2-Methylbenzofuran-7-carbonitrile
- 2-Methylbenzofuran-4-carbonitrile
Comparison: 2-Methylbenzofuran-6-carbonitrile is unique due to the specific positioning of the nitrile group, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and physical properties, such as solubility, melting point, and reactivity towards electrophiles and nucleophiles .
Properties
Molecular Formula |
C10H7NO |
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Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-methyl-1-benzofuran-6-carbonitrile |
InChI |
InChI=1S/C10H7NO/c1-7-4-9-3-2-8(6-11)5-10(9)12-7/h2-5H,1H3 |
InChI Key |
JPBFZFOTKVFASB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C=C(C=C2)C#N |
Origin of Product |
United States |
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